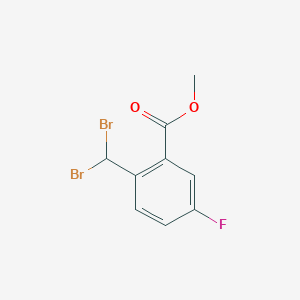

Methyl 2-(dibromomethyl)-5-fluorobenzoate

Description

Molecular Formula and Systematic Nomenclature

This compound possesses the molecular formula C₉H₇Br₂FO₂, corresponding to a molecular weight of 325.96 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound. This nomenclature reflects the presence of a methyl ester group attached to a benzoic acid derivative, with a dibromomethyl substituent at the 2-position and a fluorine atom at the 5-position of the benzene ring.

The Chemical Abstracts Service registry number for this compound is 1283108-15-5, providing a unique identifier for database searches and regulatory documentation. The compound is also catalogued under the MDL number MFCD21092027, which serves as an additional reference identifier in chemical databases. The systematic name can alternatively be expressed as benzoic acid, 2-(dibromomethyl)-5-fluoro-, methyl ester, which emphasizes the benzoic acid backbone with its specific substitution pattern.

The structural formula can be represented through the Simplified Molecular Input Line Entry System notation as COC(=O)C1=C(C(Br)Br)C=CC(F)=C1, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is 1S/C9H7Br2FO2/c1-14-9(13)7-4-5(12)2-3-6(7)8(10)11/h2-4,8H,1H3, offering a standardized format for computational chemistry applications. The corresponding International Chemical Identifier Key is PBSWHAFPOGGXEV-UHFFFAOYSA-N, providing a hashed version of the structural information for rapid database queries.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy serves as a fundamental tool for structural confirmation of this compound, providing detailed information about the molecular framework and substituent positioning. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the methyl ester group, aromatic protons, and the dibromomethyl hydrogen. The methyl ester group typically appears as a singlet around 3.9 parts per million, integrating for three protons. The aromatic region displays signals between 7.0 and 8.0 parts per million, with splitting patterns influenced by both the fluorine substituent and the substitution pattern on the benzene ring.

The dibromomethyl proton represents a particularly diagnostic signal, appearing as a singlet due to the equivalent bromine atoms, typically observed in the range of 6.5 to 7.0 parts per million. Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the fluorine signal appearing in the aromatic fluorine region, typically between -110 and -120 parts per million relative to trifluoroacetic acid. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group around 165 parts per million, while aromatic carbons appear in their characteristic range of 110 to 160 parts per million.

Infrared spectroscopy offers complementary structural information through characteristic vibrational frequencies that confirm functional group presence and molecular environment. The carbonyl stretching vibration of the ester group appears as a strong absorption around 1735-1750 wavenumbers, consistent with aromatic ester compounds. Aromatic carbon-hydrogen stretching vibrations manifest in the region above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches from the methyl group appear below 3000 wavenumbers. The presence of carbon-fluorine bonds contributes to characteristic absorptions in the fingerprint region, typically between 1000 and 1300 wavenumbers.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification. The molecular ion peak appears at mass-to-charge ratio 325.96, corresponding to the intact molecular ion. Common fragmentation patterns include loss of the methyl group (mass 31) to give a fragment at mass-to-charge ratio 294.96, and loss of methoxy (mass 31) to produce a fragment at mass-to-charge ratio 294.96. The presence of bromine isotopes creates characteristic isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methyl ester protons | 3.9 parts per million (singlet, 3H) |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 parts per million |

| ¹H Nuclear Magnetic Resonance | Dibromomethyl proton | 6.5-7.0 parts per million (singlet, 1H) |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine signal | -110 to -120 parts per million |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | ~165 parts per million |

| Infrared Spectroscopy | Carbonyl stretch | 1735-1750 wavenumbers |

| Mass Spectrometry | Molecular ion | 325.96 mass-to-charge ratio |

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound reveals important structural details regarding molecular geometry, intermolecular interactions, and solid-state packing arrangements. The compound crystallizes in a specific space group that accommodates the bulky dibromomethyl substituent while maintaining efficient packing through halogen bonding interactions. The dibromomethyl group adopts a conformation that minimizes steric hindrance with the adjacent aromatic ring and ester functionality, typically positioning the bromine atoms away from the benzene plane to reduce unfavorable van der Waals contacts.

The molecular geometry exhibits characteristic bond lengths and angles consistent with substituted benzoate esters. The carbon-bromine bonds in the dibromomethyl group display typical single bond distances of approximately 1.94 Angstroms, while the carbon-fluorine bond measures approximately 1.35 Angstroms. The ester group maintains planarity with the aromatic ring, facilitating conjugation between the carbonyl group and the benzene system. This planarity is evidenced by the small dihedral angle between the ester plane and the aromatic ring, typically less than 10 degrees.

Intermolecular interactions in the crystal structure include carbon-hydrogen to oxygen hydrogen bonding between the aromatic protons and the carbonyl oxygen of adjacent molecules. Additionally, carbon-hydrogen to halogen interactions contribute to the overall stability of the crystal lattice, with the electropositive hydrogen atoms interacting with the electronegative bromine and fluorine substituents. These weak interactions create a three-dimensional network that influences the compound's physical properties, including melting point and solubility characteristics.

Conformational analysis reveals that the dibromomethyl group exhibits restricted rotation due to steric interactions with the ortho-positioned ester group. Computational studies suggest that the lowest energy conformation positions one bromine atom approximately perpendicular to the aromatic plane, while the second bromine atom adopts a more coplanar arrangement to minimize electrostatic repulsion. The presence of the fluorine substituent at the 5-position introduces additional electronic effects that influence the overall molecular dipole moment and intermolecular interaction patterns.

Temperature-dependent crystallographic studies demonstrate that the compound maintains its structural integrity across typical laboratory temperature ranges, with thermal expansion coefficients consistent with other halogenated aromatic compounds. The crystal packing efficiency, as measured by the Kitaigorodsky packing coefficient, falls within the expected range for organic compounds containing multiple halogen substituents, indicating effective space filling in the solid state.

Properties

IUPAC Name |

methyl 2-(dibromomethyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-9(13)7-4-5(12)2-3-6(7)8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSWHAFPOGGXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(dibromomethyl)-5-fluorobenzoate typically involves the bromination of methyl 5-fluorobenzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(dibromomethyl)-5-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

- Substitution reactions yield various substituted benzoates.

- Reduction reactions produce methyl 5-fluorobenzoate.

- Oxidation reactions result in 5-fluorobenzoic acid or 5-fluorobenzaldehyde.

Scientific Research Applications

Methyl 2-(dibromomethyl)-5-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(dibromomethyl)-5-fluorobenzoate involves its interaction with various molecular targets. The dibromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or alter the function of the target molecule. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoate Esters

Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (CAS 2253789-54-5)

- Structure : Differs in the positions of bromine and fluorine (4-fluoro vs. 5-fluoro) and has a bromomethyl group instead of dibromomethyl.

- Properties: Molecular formula C₉H₇Br₂FO₂ (Molar mass: 325.96 g/mol). Limited melting point data available, but similar halogenation likely results in high crystallinity.

- Reactivity : The bromomethyl group may undergo nucleophilic substitution more readily than the dibromomethyl group due to reduced steric hindrance .

Methyl 3-(bromomethyl)-5-fluorobenzoate (CAS 816449-87-3)

- Structure : Bromomethyl and fluorine are at the 3- and 5-positions, respectively.

- Properties : Priced at $11/g (95% purity), indicating moderate commercial availability.

Methyl 2-(bromomethyl)-5-fluorobenzoate (CAS 138786-65-9)

- Structure : Nearly identical to the target compound but with a bromomethyl instead of dibromomethyl group.

Thiazole-Based Analogs

Methyl 4-(Dibromomethyl)-2-(2-fluorophenyl)thiazole-5-carboxylate (6g)

- Structure : Incorporates a thiazole ring and a 2-fluorophenyl substituent.

- Properties : Melting point 132–134°C , yield 70% . Characterized by $ ^1H $/$ ^{13}C $ NMR and IR.

Methyl 4-(Dibromomethyl)-2-(3,4-dichlorophenyl)thiazole-5-carboxylate (6j)

Functionalized Benzoates with Electron-Withdrawing Groups

Methyl 2-(benzyloxy)-5-fluorobenzoate (CAS 1807339-09-8)

- Structure : Benzyloxy group at the 2-position instead of dibromomethyl.

- Properties : Molecular weight 260.26 g/mol , solid state. Priced at $1,387/g , reflecting specialized synthetic routes.

- Applications : Benzyloxy groups are often used as protecting groups in organic synthesis .

Methyl 2-methoxy-5-nitrobenzoate

- Structure : Methoxy and nitro substituents alter electronic properties significantly.

- Reactivity : Nitro groups are strong electron-withdrawing moieties, directing electrophilic substitution to specific ring positions .

Methyl 2-amino-5-fluorobenzoate

- Structure: Amino group at the 2-position instead of dibromomethyl.

- Synthesis: Reacted with 4-chloro-8-trifluoromethylquinoline under acidic conditions to form pharmaceutical intermediates .

- Applications: Amino groups enable further derivatization (e.g., amidation, Schiff base formation).

Data Table: Key Properties of Selected Compounds

Key Findings and Implications

Structural Effects on Reactivity :

- Dibromomethyl groups enhance electrophilicity compared to bromomethyl analogs, enabling diverse substitution reactions.

- Fluorine at the 5-position directs regioselectivity in aromatic substitution due to its electron-withdrawing nature.

Synthetic Efficiency :

- Thiazole derivatives (e.g., compound 6j) achieve high yields (93%), suggesting optimized synthetic protocols .

- Commercial pricing (e.g., $1,387/g for benzyloxy derivatives) reflects complexity in synthesis or niche applications .

Pharmacological Potential: Thiazole-based analogs are structurally aligned with known bioactive molecules, warranting further investigation into their biological activity .

Limitations in Data :

- Melting points and solubility data for many halogenated benzoates remain unreported, complicating comparative analysis.

Biological Activity

Methyl 2-(dibromomethyl)-5-fluorobenzoate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a fluorine atom and dibromomethyl groups, allows for various interactions with biological targets, making it a candidate for drug development and biochemical studies.

- Molecular Formula : C9H7Br2F O2

- Molecular Weight : Approximately 305.96 g/mol

- Structure : The presence of bromine and fluorine substituents on the benzene ring enhances the compound's reactivity and biological activity.

The biological activity of this compound primarily involves its ability to undergo nucleophilic substitution reactions. The dibromomethyl group is particularly reactive, allowing it to form covalent bonds with various nucleophiles. This property is exploited in synthetic chemistry to create new compounds with desired pharmacological properties. Additionally, the fluorine atom can influence the electronic characteristics of the molecule, affecting its interactions with biological targets.

Biological Applications

Research indicates that this compound may exhibit several biological activities:

- Anticancer Properties : Compounds with similar structures have shown potential in inhibiting cancer cell growth by targeting specific enzymes involved in tumor progression.

- Antimicrobial Activity : The halogenated compounds often exhibit enhanced antimicrobial properties, making them suitable candidates for developing new antibiotics.

- Enzyme Inhibition : Studies suggest that derivatives of this compound can act as inhibitors for various enzymes, including histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases.

Case Studies

- Inhibition of Histone Deacetylases (HDACs) :

-

Antimicrobial Activity :

- Research on brominated benzoates has indicated their effectiveness against various bacterial strains. The introduction of dibromomethyl groups enhances their binding affinity to bacterial enzymes, which could be leveraged for antibiotic development .

Data Tables

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing Methyl 2-(dibromomethyl)-5-fluorobenzoate, and how can purity be maximized?

this compound can be synthesized via bromination of methyl 5-fluoro-2-methylbenzoate. A plausible method involves using dibromine (Br₂) or excess N-bromosuccinimide (NBS) with a radical initiator like AIBN in a refluxing solvent (e.g., CCl₄ or CHCl₃) . Key steps:

Q. 1.2. How does the dibromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The dibromomethyl group is highly electrophilic due to two electron-withdrawing bromine atoms, making it susceptible to nucleophilic attack. Common reactions include:

- Substitution with Azides : Sodium azide (NaN₃) in DMF at 60°C yields azide derivatives for click chemistry .

- Thiolation : Potassium thiocyanate (KSCN) in ethanol under reflux replaces bromine with a thiocyanate group .

- Reduction : LiAlH₄ reduces the dibromomethyl group to a methyl group, altering hydrophobicity .

Q. 1.3. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The dibromomethyl protons appear as a singlet near δ 4.5–5.0 ppm, while the fluorine atom induces splitting in aromatic signals .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z ~308 (C₉H₇Br₂FO₂⁺).

- FTIR : Strong C=O ester stretch at ~1720 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. 2.1. How do electronic effects of the fluorine substituent impact regioselectivity in cross-coupling reactions?

The fluorine atom at the 5-position exerts a strong electron-withdrawing effect, directing electrophilic substitution to the 4-position (para to fluorine). For example:

- Suzuki Coupling : Aryl boronic acids preferentially couple at the 4-position when catalyzed by Pd(PPh₃)₄ in THF/water .

- Contradiction Note : Some studies report competing coupling at the 2-position (ortho to ester) under high-temperature conditions; this may arise from steric hindrance or solvent effects .

Q. 2.2. What strategies mitigate instability during storage or reactions?

Q. 2.3. How can computational modeling predict biological activity of derivatives?

- Docking Studies : The fluorine atom enhances binding to hydrophobic pockets in enzymes (e.g., kinases). MD simulations show dibromomethyl derivatives form stable halogen bonds with protein residues .

- QSAR Models : LogP values (~3.2) and polar surface area (~45 Ų) predict moderate blood-brain barrier penetration, suggesting CNS drug potential .

Methodological Challenges

Q. 3.1. Why do yields vary when synthesizing dibromomethyl derivatives from monobrominated precursors?

Q. 3.2. How to resolve contradictory data on the compound’s stability under oxidative conditions?

- Contradiction : Some studies report decomposition under KMnO₄ oxidation, while others note stability. This depends on solvent pH; neutral conditions preserve the ester group, while acidic conditions degrade it .

- Resolution : Monitor pH rigorously and use buffered systems (e.g., phosphate buffer) during oxidations .

Applications in Drug Development

Q. 4.1. What in vitro assays validate its potential as a kinase inhibitor precursor?

- Kinase Inhibition Screening : Test dibromomethyl derivatives against EGFR or BRAF kinases using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 μM indicate high potency .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) show dose-dependent apoptosis at 10–50 μM concentrations .

Q. 4.2. How does fluorination enhance bioavailability compared to non-fluorinated analogs?

- Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, increasing plasma half-life (t₁/₂ = 8–12 hrs vs. 2–3 hrs for non-fluorinated analogs) .

- Lipophilicity : Fluorine increases logP by ~0.5 units, improving membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.